1,5-Dimethyl-4-nitro-1H-pyrazole
Overview
Description
1,5-Dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
1,5-Dimethyl-4-nitro-1H-pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects . Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . Therefore, the primary targets of this compound could be the pathogens causing these diseases, namely Leishmania and Plasmodium species .
Mode of Action
Pyrazoles, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, can simultaneously donate and accept hydrogen bonds . This property allows them to establish intermolecular interactions with other molecules, potentially influencing their biological activity .
Biochemical Pathways
Given the reported antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound may interfere with the life cycle of Leishmania and Plasmodium species, thereby inhibiting their growth and proliferation.
Pharmacokinetics
The molecular weight of 14113 suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antileishmanial and antimalarial activities . By targeting Leishmania and Plasmodium species, this compound may inhibit the growth and proliferation of these pathogens, thereby alleviating the symptoms of leishmaniasis and malaria.
Biochemical Analysis
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity and the nature of their interactions with enzymes, proteins, and other biomolecules .
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and thus their mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-4-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with hydrazines, followed by nitration. For example, the reaction of 1,3-dimethyl-2-pyrazolin-5-one with nitric acid can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Reduction: 1,5-Dimethyl-4-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
1,5-Dimethyl-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitro-1H-pyrazole: Similar structure but without the methyl groups, affecting its chemical properties and uses.
Properties
IUPAC Name |
1,5-dimethyl-4-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-5(8(9)10)3-6-7(4)2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTRTJLAGHYGLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001301883 | |
Record name | 1,5-Dimethyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001301883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3920-42-1 | |
Record name | 1,5-Dimethyl-4-nitro-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3920-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dimethyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001301883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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